5-Ethoxycarbonylfurfurylzinc chloride

Catalog No.
S1915353
CAS No.
352530-38-2
M.F
C8H9ClO3Zn
M. Wt
254 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxycarbonylfurfurylzinc chloride

CAS Number

352530-38-2

Product Name

5-Ethoxycarbonylfurfurylzinc chloride

IUPAC Name

chlorozinc(1+);ethyl 5-methanidylfuran-2-carboxylate

Molecular Formula

C8H9ClO3Zn

Molecular Weight

254 g/mol

InChI

InChI=1S/C8H9O3.ClH.Zn/c1-3-10-8(9)7-5-4-6(2)11-7;;/h4-5H,2-3H2,1H3;1H;/q-1;;+2/p-1

InChI Key

SRAVCWBINQFNRB-MIIBGCIDSA-L

SMILES

CCOC(=O)C1=CC=C(O1)[CH2-].Cl[Zn+]

Canonical SMILES

CCOC(=C1C=CC(=C)O1)[O-].Cl[Zn+]

Isomeric SMILES

CCO/C(=C/1\C=CC(=C)O1)/[O-].Cl[Zn+]

5-Ethoxycarbonylfurfurylzinc chloride (5-ECFZnCl) is an organozinc compound. Organozinc compounds are a class of chemicals containing a zinc-carbon bond. 5-ECFZnCl is a relatively new compound and research into its specific properties and applications is ongoing []. However, like other organozinc compounds, it is likely to be of interest in organic synthesis due to its reactivity [].


Molecular Structure Analysis

5-ECFZnCl consists of three main structural components:

  • A furfuryl group (C4H3O2), a five-membered aromatic ring with an oxygen atom and a double bond.
  • An ethoxycarbonyl group (C2H5O2), an ester functional group containing an ethyl group (C2H5) bonded to a carbonyl group (C=O) and an oxygen atom.
  • A zinc cation (Zn+2) bonded to a chlorine atom (Cl-) [].

The specific arrangement of these groups creates a molecule with a polar character due to the presence of the carbonyl and chloride groups. This polarity may influence its reactivity and solubility [].


Chemical Reactions Analysis

Research on the specific chemical reactions of 5-ECFZnCl is ongoing. However, due to its structure containing a zinc-carbon bond, it is likely to be a nucleophilic reagent []. This means it can react with electron-deficient molecules as a nucleophile, forming new carbon-carbon bonds.

One potential reaction pathway for 5-ECFZnCl involves its use in Negishi coupling reactions. Negishi coupling is a type of cross-coupling reaction in organic synthesis used to form carbon-carbon bonds [].

RX + R'ZnX -> R-R' + ZnX2 (where R and R' are organic groups, X is a halogen)

In this reaction, an organic halide (RX) reacts with an organozinc compound (R'ZnX) to form a new carbon-carbon bond (R-R') and zinc halide (ZnX2) byproduct [].


Physical And Chemical Properties Analysis

Specific data on the physical and chemical properties of 5-ECFZnCl, such as melting point, boiling point, and solubility, are not yet widely available in scientific literature [].

Synthesis and Properties

5-Ethoxycarbonylfurfurylzinc chloride (5-ECFZnCl) is an organozinc compound with the chemical formula C₈H₉ClO₃Zn. It is typically sold commercially as a 0.5M solution in tetrahydrofuran (THF) []. Research on 5-ECFZnCl is relatively limited, but its properties suggest potential applications in organic synthesis.

Potential Applications in Organic Synthesis

Organozinc compounds like 5-ECFZnCl are known for their ability to act as nucleophiles in organic reactions. The presence of the zinc atom bound to a carbon atom with an attached leaving group (chlorine in this case) makes the carbon atom susceptible to attack by electron-deficient species [].

Some potential applications of 5-ECFZnCl in organic synthesis include:

  • Carbopalladation: 5-ECFZnCl could potentially be used as a nucleophile in carbopalladation reactions, where a carbon-palladium bond is formed. This could be useful for the synthesis of complex organic molecules [].
  • Negishi coupling: Negishi coupling is a powerful tool for carbon-carbon bond formation. While not all organozinc compounds are suitable for Negishi coupling, further research could explore the potential utility of 5-ECFZnCl in this type of reaction [].

Dates

Modify: 2024-04-15

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